Cas no 2137504-05-1 (4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione)

4-アミノ-1-エチル-8-プロピル-2λ6-チア-1,8-ジアザスピロ[4.5]デカン-2,2-ジオンは、複雑なスピロ環構造を有する有機硫黄化合物です。分子内にアミノ基とジケトン構造を併せ持ち、高い反応性と分子多様性を示します。特筆すべきはその立体配置により、医薬品中間体としての優れた選択性を発揮することで、標的分子の精密合成に寄与します。硫黄原子を有するスピロ骨格は分子剛性を高め、生体適合性材料開発における構造制御因子としても注目されています。また、プロピルおよびエチル基の導入により脂溶性が調整可能で、薬物動態の最適化が期待されます。

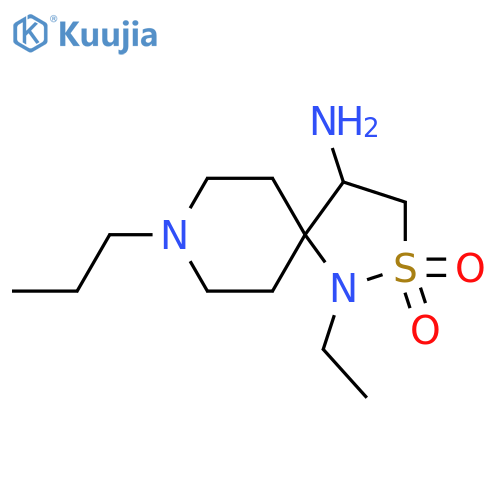

2137504-05-1 structure

商品名:4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione 化学的及び物理的性質

名前と識別子

-

- 4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione

- 2137504-05-1

- 4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione

- EN300-1122932

-

- インチ: 1S/C12H25N3O2S/c1-3-7-14-8-5-12(6-9-14)11(13)10-18(16,17)15(12)4-2/h11H,3-10,13H2,1-2H3

- InChIKey: URNOAJOPOLQMNQ-UHFFFAOYSA-N

- ほほえんだ: S1(CC(C2(CCN(CCC)CC2)N1CC)N)(=O)=O

計算された属性

- せいみつぶんしりょう: 275.16674822g/mol

- どういたいしつりょう: 275.16674822g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 383

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1122932-5g |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione |

2137504-05-1 | 95% | 5g |

$3065.0 | 2023-10-26 | |

| Enamine | EN300-1122932-0.5g |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione |

2137504-05-1 | 95% | 0.5g |

$1014.0 | 2023-10-26 | |

| Enamine | EN300-1122932-10g |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione |

2137504-05-1 | 95% | 10g |

$4545.0 | 2023-10-26 | |

| Enamine | EN300-1122932-0.05g |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione |

2137504-05-1 | 95% | 0.05g |

$888.0 | 2023-10-26 | |

| Enamine | EN300-1122932-10.0g |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione |

2137504-05-1 | 10g |

$4545.0 | 2023-06-09 | ||

| Enamine | EN300-1122932-0.1g |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione |

2137504-05-1 | 95% | 0.1g |

$930.0 | 2023-10-26 | |

| Enamine | EN300-1122932-0.25g |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione |

2137504-05-1 | 95% | 0.25g |

$972.0 | 2023-10-26 | |

| Enamine | EN300-1122932-5.0g |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione |

2137504-05-1 | 5g |

$3065.0 | 2023-06-09 | ||

| Enamine | EN300-1122932-1g |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione |

2137504-05-1 | 95% | 1g |

$1057.0 | 2023-10-26 | |

| Enamine | EN300-1122932-2.5g |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione |

2137504-05-1 | 95% | 2.5g |

$2071.0 | 2023-10-26 |

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

2137504-05-1 (4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量